molecular formula C11H21NO B13163843 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol

2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol

Cat. No.: B13163843
M. Wt: 183.29 g/mol
InChI Key: KZAAQOKUDYPHIA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6,6-dimethylbicyclo[311]heptan-2-ol is a bicyclic compound with a unique structure that includes a bicyclo[311]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core.

    Functionalization: Introduction of the aminoethyl group and hydroxyl group at the appropriate positions.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the amino group to form secondary or tertiary amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.

Scientific Research Applications

2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors on cell surfaces.

    Modulate Enzyme Activity: Affect the activity of enzymes involved in various biochemical pathways.

    Alter Cellular Processes: Influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-3-ol: A related compound with a similar bicyclic structure.

    6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Another bicyclic compound with different functional groups.

Uniqueness

2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(2-aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol

InChI

InChI=1S/C11H21NO/c1-10(2)8-3-4-11(13,5-6-12)9(10)7-8/h8-9,13H,3-7,12H2,1-2H3

InChI Key

KZAAQOKUDYPHIA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)(CCN)O)C

Origin of Product

United States

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